Annonacina

Descripción general

Descripción

La annonacina es un compuesto químico que se encuentra en ciertas frutas como la papaya, la chirimoya y la guanábana, que pertenecen a la familia Annonaceae . La this compound ha sido estudiada por sus potenciales propiedades medicinales, incluido su uso en la medicina tradicional en las Indias Occidentales .

Aplicaciones Científicas De Investigación

Química:

- La annonacina se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de las acetogeninas.

- Sirve como un compuesto de referencia para desarrollar métodos analíticos para detectar y cuantificar acetogeninas en productos naturales .

Biología:

- Se ha demostrado que la this compound exhibe efectos citotóxicos en varias líneas celulares de cáncer, lo que la convierte en un candidato potencial para la investigación contra el cáncer .

- También se estudia por sus efectos neurotóxicos, particularmente en relación con el Parkinsonismo y otras enfermedades neurodegenerativas .

Medicina:

- Los extractos que contienen this compound se utilizan en la medicina tradicional por sus propiedades sedantes y terapéuticas .

- La investigación continúa para explorar el potencial de la this compound como agente anticancerígeno, con estudios que muestran su capacidad para inducir la apoptosis en células cancerosas .

Industria:

Mecanismo De Acción

La annonacina ejerce sus efectos principalmente a través de la inhibición del complejo I mitocondrial (NADH-ubiquinona oxidorreductasa), que es una enzima clave en la cadena de transporte de electrones mitocondrial . Al inhibir esta enzima, la this compound interrumpe la producción de ATP, lo que lleva a la muerte celular a través de la apoptosis o la necrosis . Este mecanismo es responsable tanto de sus efectos citotóxicos como neurotóxicos. Además, la this compound puede quelar iones calcio y modular la fosforilación de la histona H3, contribuyendo aún más a sus actividades biológicas .

Análisis Bioquímico

Biochemical Properties

Annonacin is a potent inhibitor of mitochondrial complex I (NADH-dehydrogenase) . As NADH-dehydrogenase is responsible for the conversion of NADH to NAD+ as well as the establishment of a proton gradient in the mitochondria, annonacin disables the ability of a cell to generate ATP through oxidative phosphorylation . This interaction with enzymes and proteins leads to cell apoptosis or necrosis .

Cellular Effects

Annonacin has been shown to have a disabling and potentially lethal neurotoxic effect . It promotes cytotoxicity via mitochondrial complex-I inhibition with consequent proliferative inhibition in a variety of cancer cells . It also causes an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas .

Molecular Mechanism

Annonacin exerts its effects at the molecular level primarily through its inhibition of mitochondrial complex I . This inhibition disrupts the conversion of NADH to NAD+ and the establishment of a proton gradient in the mitochondria, leading to a decrease in ATP production . This energy depletion can lead to cell apoptosis or necrosis .

Temporal Effects in Laboratory Settings

Annonacin’s effects change over time in laboratory settings. It has been found that annonacin exposure caused an increase in the number of neurons with phosphorylated tau in the somatodendritic compartment in several brain areas . The leaf extract exhibited an inhibitory effect on the proliferation of both cancer cell lines used in a dose- and time-dependent manner, with no toxic effects on normal mononuclear cells isolated from human bone marrow .

Dosage Effects in Animal Models

Studies in rodents indicate that consumption of annonacin (3.8 and 7.6 mg per kg per day for 28 days) caused brain lesions consistent with Parkinson’s disease . The antitumor activity of annonacin and its dosage effects in animal models have also been reported .

Metabolic Pathways

Annonacin is involved in the metabolic pathway related to the mitochondrial respiratory chain, specifically the conversion of NADH to NAD+ . It inhibits the mitochondrial complex I, disrupting this metabolic pathway and leading to a decrease in ATP production .

Transport and Distribution

Annonacin-induced ATP depletion causes the retrograde transport of mitochondria to the cell soma and induces changes in the intracellular distribution of tau . This suggests that annonacin can influence the transport and distribution of molecules within cells.

Subcellular Localization

Annonacin is a lipophilic inhibitor of complex I of the mitochondrial respiratory chain . This suggests that annonacin is localized in the mitochondria of cells, where it exerts its effects by inhibiting the function of complex I .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la annonacina implica múltiples pasos, incluyendo la formación de intermediarios clave y el uso de reactivos y catalizadores específicos. La ruta sintética generalmente comienza con la preparación de un intermedio lactona, seguido de la introducción de grupos hidroxilo y la formación de la estructura acetogenina final. Las condiciones de reacción a menudo implican el uso de solventes orgánicos, temperaturas controladas y catalizadores específicos para lograr el producto deseado.

Métodos de Producción Industrial: La producción industrial de this compound se centra principalmente en la extracción de fuentes naturales en lugar de métodos sintéticos. El proceso de extracción implica el uso de solventes como el etanol o el acetato de etilo para aislar la this compound de las hojas, semillas o pulpa de la Annona muricata (guanábana) y otras especies relacionadas . Los extractos se purifican luego utilizando técnicas como la cromatografía para obtener this compound de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: La annonacina experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para introducir grupos funcionales adicionales que contienen oxígeno en la molécula de this compound.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean para reducir grupos funcionales específicos, como los grupos carbonilo, dentro de la estructura de la this compound.

Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes o nucleófilos para reemplazar átomos o grupos específicos dentro de la molécula.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen acetogeninas modificadas con actividades biológicas mejoradas o alteradas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas.

Comparación Con Compuestos Similares

La annonacina es parte de un grupo más grande de compuestos conocidos como acetogeninas, que comparten estructuras y actividades biológicas similares. Algunos de los compuestos similares incluyen:

Annomuricina A, B y C: Estos compuestos también son acetogeninas que se encuentran en la Annona muricata y exhiben propiedades citotóxicas y anticancerígenas similares.

Muricatocina C y Muricatacina: Estas acetogeninas se han estudiado por sus potenciales actividades antivirales y anticancerígenas.

cis-Annonacina y this compound-10-ona: Se ha demostrado que estos derivados de la this compound poseen actividades biológicas únicas, incluidos efectos antiinflamatorios y antimicrobianos.

La this compound se destaca por sus potentes efectos neurotóxicos y su posible papel en las enfermedades neurodegenerativas, que se observa con menos frecuencia en otras acetogeninas .

Propiedades

IUPAC Name |

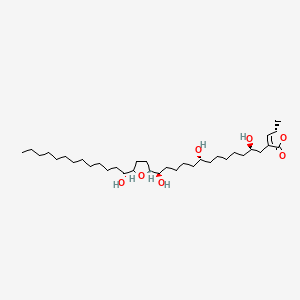

(2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3/t27-,29+,30+,31+,32+,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODZYPOIPVPRF-CGWDHHCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20892989 | |

| Record name | Annonacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111035-65-5 | |

| Record name | (+)-Annonacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111035-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Annonacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Annonacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20892989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-methyl-4-[(2R,8R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANNONACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40372ET6TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of annonacin?

A1: Annonacin is a potent inhibitor of mitochondrial complex I, a crucial enzyme in the electron transport chain responsible for cellular energy production. [, ] This inhibition disrupts ATP production, leading to a cascade of downstream effects. [, ]

Q2: What are the downstream consequences of annonacin-induced mitochondrial complex I inhibition?

A2: Inhibition of mitochondrial complex I by annonacin leads to decreased ATP levels, [, ] retrograde transport of mitochondria, [] and ultimately, cell death. [] Studies have also shown that annonacin induces tau pathology, characterized by the redistribution of tau protein from axons to the cell body, potentially contributing to neurodegenerative processes. []

Q3: How does annonacin affect cancer cells?

A3: In addition to its effects on mitochondrial complex I, annonacin exhibits anti-cancer properties through several mechanisms. Studies show it can inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, [, ] suppress mTOR activation, [] induce cell cycle arrest at the G1 phase, [, ] and promote apoptosis in cancer cells. [, , ]

Q4: Does annonacin exhibit synergistic effects with other anti-cancer drugs?

A4: Yes, research indicates that annonacin can synergize with sorafenib, a drug used to treat hepatocellular carcinoma, to enhance anti-tumor activity in vitro and in vivo. [] This synergistic effect is attributed to the combined ability to reduce intracellular ATP levels and induce apoptosis. []

Q5: What is the molecular formula and weight of annonacin?

A5: Annonacin has the molecular formula C35H64O7 and a molecular weight of 596.89 g/mol. [, ]

Q6: What spectroscopic techniques are used to characterize annonacin?

A6: Researchers commonly employ a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to elucidate the structure of annonacin and its derivatives. [, , , , , , ]

Q7: Are there any known material compatibility issues with annonacin?

A7: While specific material compatibility information is limited in the provided research, annonacin's lipophilic nature suggests potential interactions with certain materials. Further studies are needed to assess material compatibility comprehensively.

Q8: Does annonacin possess any catalytic properties?

A8: The provided research does not indicate any intrinsic catalytic properties of annonacin. Its primary mode of action revolves around binding and inhibiting mitochondrial complex I rather than catalyzing chemical reactions.

Q9: How has computational chemistry been used to study annonacin?

A10: Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between annonacin and potential target proteins. For instance, these methods were used to assess its binding affinity to the nucleotide binding domain of the multi-drug resistance protein ABCB1 [] and the catalytic domain of DNA methyltransferase 1 (DNMT1). []

Q10: How do structural modifications impact the activity of annonacin and its analogs?

A11: Structural modifications, such as changes in the THF ring configuration, the length of the alkyl chain, and the number and position of hydroxyl groups, have been shown to affect the biological activity of annonacin and its analogs. [, , , ] For example, the presence of a cis configuration in the THF ring, as seen in cis-annonacin, can significantly enhance cytotoxicity compared to the trans isomer. [] Acetylation or methoxymethylation of hydroxyl groups in some acetogenins can also alter their activity, potentially reducing toxicity and enhancing antifeedant effects. []

Q11: What are some strategies to improve the solubility and bioavailability of annonacin?

A12: Research suggests that encapsulating annonacin in supramolecular polymer micelles (SMPMs) can enhance its solubility in aqueous media and significantly improve its bioavailability in a simulated human digestive system. [] This encapsulation also demonstrated increased cytotoxic activity compared to free annonacin in water. []

Q12: What is known about the absorption, distribution, metabolism, and excretion of annonacin?

A14: While the provided research doesn’t offer detailed ADME data for annonacin, its lipophilic nature suggests potential for absorption through the gastrointestinal tract. Studies show that when administered systemically to rats, annonacin can cross the blood-brain barrier and accumulate in brain parenchyma. [] Further investigation is needed to fully understand its metabolic fate and excretion pathways.

Q13: What in vitro models have been used to study annonacin’s effects?

A16: Researchers have utilized a variety of in vitro models, including primary cultures of rat striatal neurons, [] human cancer cell lines (e.g., CaKi-2, ECC-1, HEC-1A, Hep G2, MCF-7), [, , , , ] and human non-tumor cells (e.g., HEK-293). [] These models have been instrumental in uncovering annonacin’s impact on cellular processes, cytotoxicity, and potential anti-cancer mechanisms.

Q14: What are the potential toxicological concerns associated with annonacin?

A19: Annonacin has been linked to neurotoxicity, particularly atypical parkinsonism, in humans. [, , , ] Research suggests a potential association between chronic consumption of soursop, a fruit rich in annonacin, and the development of this neurodegenerative disorder. [, ] Further studies are necessary to confirm the causal relationship and determine safe exposure levels.

Q15: Are there any specific drug delivery systems being explored for annonacin?

A20: Research highlights the potential of supramolecular polymer micelles (SMPMs) as a delivery system to enhance the solubility, bioavailability, and cytotoxic activity of annonacin. [] Further research exploring targeted drug delivery approaches could help maximize its therapeutic benefits while minimizing potential off-target effects.

Q16: Are there any known biomarkers for annonacin efficacy or toxicity?

A16: Current research lacks specific biomarkers for predicting annonacin's efficacy or monitoring its potential toxic effects. Identifying biomarkers could be crucial for guiding dosage, monitoring treatment response, and ensuring patient safety in any future clinical applications.

Q17: What analytical techniques are commonly employed for annonacin quantification?

A22: Various analytical methods, including high-performance liquid chromatography (HPLC), [] liquid chromatography coupled with mass spectrometry (LC-MS), [, , ] and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), [, ] have been successfully employed to quantify annonacin in different matrices.

Q18: What is the environmental impact of annonacin and its degradation?

A18: The provided research doesn't provide specific information regarding the environmental impact or degradation pathways of annonacin. Further investigations are needed to assess its potential ecotoxicological effects and develop strategies for sustainable management and disposal.

Q19: What is known about the dissolution and solubility of annonacin?

A24: Annonacin, being lipophilic, exhibits poor water solubility, which can limit its bioavailability and therapeutic applications. [, ] Research shows that its solubility can be enhanced using specific drug delivery systems like supramolecular polymer micelles. [] Further studies exploring its dissolution rate and solubility in various media are crucial for optimizing its formulation and delivery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.